molecular formula C13H21N3O3 B12067726 1H-Pyrrole-1-propanamide, N-(6-aminohexyl)-2,5-dihydro-2,5-dioxo-

1H-Pyrrole-1-propanamide, N-(6-aminohexyl)-2,5-dihydro-2,5-dioxo-

Cat. No.: B12067726
M. Wt: 267.32 g/mol
InChI Key: IUYNZGKNPQETTN-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-propanamide, N-(6-aminohexyl)-2,5-dihydro-2,5-dioxo- (molecular formula: C₁₇H₂₁N₃O₇; average mass: 379.37 g/mol) is a bifunctional crosslinker featuring a pyrrole-dioxo core conjugated to an aminohexyl chain via a propanamide linker . Its IUPAC name reflects the presence of two reactive moieties: a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) for thiol-selective conjugation and a succinimidyl ester (2,5-dioxopyrrolidin-1-yl) for amine-targeted coupling . This compound is critical in bioconjugation applications, such as antibody-drug conjugate (ADC) synthesis, due to its dual functionality and stability under physiological conditions.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

N-(6-aminohexyl)-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C13H21N3O3/c14-8-3-1-2-4-9-15-11(17)7-10-16-12(18)5-6-13(16)19/h5-6H,1-4,7-10,14H2,(H,15,17)

InChI Key

IUYNZGKNPQETTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCCCN

Origin of Product

United States

Biological Activity

1H-Pyrrole-1-propanamide, N-(6-aminohexyl)-2,5-dihydro-2,5-dioxo- (CAS Number: 450368-68-0) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This compound's structure includes a pyrrole ring and functional groups that may contribute to its biological effects.

  • Molecular Formula : C13H21N3O3
  • Molecular Weight : 267.3241 g/mol
  • SMILES Notation : NCCCCCCNC(=O)CCN1C(=O)C=CC1=O

Antioxidant Properties

Recent studies have indicated that pyrrole derivatives can exhibit significant antioxidant activity. For instance, a study on novel pyrrole derivatives demonstrated their ability to mitigate oxidative stress and neuroinflammation associated with Parkinson's disease (PD). The compounds were tested against 6-hydroxydopamine (6-OHDA)-induced toxicity in cellular models. The results showed that specific pyrrole derivatives inhibited apoptosis by controlling lipid peroxidation processes and suppressing the COX-2/PGE2 pathway .

Antitumor Activity

Pyrrole derivatives have also been explored for their anticancer properties. Research involving 4-amino-3-chloro-1H-pyrrole-2,5-diones revealed their potential as tyrosine kinase inhibitors, which are crucial in cancer cell proliferation. These compounds were shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to inhibited growth of various cancer cell lines in vitro . Notably, one compound demonstrated a growth inhibition of colon cancer cell lines with a GI50 value in the nanomolar range .

Neuroprotective Effects

In a study examining the neuroprotective effects of pyrrole derivatives against neurotoxicity induced by 6-OHDA, various assays including MTT and ROS assays were employed. The findings suggested that these compounds could effectively protect neuronal cells from oxidative damage, highlighting their potential therapeutic use in neurodegenerative diseases .

Cancer Cell Line Studies

Another significant study focused on the interaction of pyrrole derivatives with cancer cell lines. The synthesized compounds exhibited varying degrees of cytotoxicity against different cancer types, with some showing promising results in inhibiting tumor growth in vivo. The mechanism of action appears to involve disruption of membrane integrity and interference with signaling pathways critical for cancer cell survival .

Data Tables

Property Value
Molecular FormulaC13H21N3O3
Molecular Weight267.3241 g/mol
CAS Number450368-68-0
Antioxidant ActivitySignificant
Antitumor ActivityEffective against various cancer cell lines
Study Focus Findings
NeuroprotectionInhibition of apoptosis in PD models
Anticancer MechanismInteraction with EGFR/VEGFR2

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 1H-Pyrrole-1-propanamide, N-(6-aminohexyl)-2,5-dihydro-2,5-dioxo-, possess significant antimicrobial properties. For instance, compounds derived from pyrrole have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . These findings suggest that this compound could be developed into a novel antibacterial agent.

Anticancer Potential

Pyrrole derivatives are recognized for their anticancer properties. The compound's structure allows it to interact with DNA and inhibit crucial enzymes involved in cancer cell proliferation. Studies have demonstrated that pyrrole-based compounds can effectively target cancer cells by disrupting their metabolic pathways . The specific mechanisms include:

  • Inhibition of DNA gyrase, which is vital for DNA replication.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialMRSA, VREDisruption of cell wall synthesis
AnticancerVarious cancer cell linesInhibition of DNA gyrase and apoptosis

Materials Science Applications

In addition to its biological applications, 1H-Pyrrole-1-propanamide, N-(6-aminohexyl)-2,5-dihydro-2,5-dioxo- has potential uses in materials science. Its unique chemical structure allows it to be incorporated into polymers and composites, enhancing their mechanical and thermal properties. Research into the synthesis of polymeric materials containing pyrrole derivatives indicates improved conductivity and stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrrole derivatives against common pathogens. The results showed that 1H-Pyrrole-1-propanamide exhibited significant inhibition zones against MRSA strains at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .

Comparison with Similar Compounds

Target Compound

  • Core : 2,5-dioxopyrrole (maleimide) + succinimidyl ester.
  • Linker: 6-aminohexyl group.
  • Functionality : Bifunctional (thiol- and amine-reactive).

Analog 1 : N-(6-Aminohexyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (5k)**

  • Core : Pyridoindole.
  • Linker: 6-aminohexyl.
  • Functionality : Carboxamide; lacks crosslinking groups .

Analog 2 : W7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide)**

  • Core : Naphthalenesulfonamide with chloro substituent.
  • Linker: 6-aminohexyl.

Analog 3 : DBCO-PEG4-maleimide**

  • Core : Maleimide + dibenzocyclooctyne (DBCO).
  • Linker : PEG₄ spacer.
  • Functionality : Click chemistry-enabled crosslinker for strain-promoted azide-alkyne cycloaddition .

Physicochemical Properties

Property Target Compound 5k W7 DBCO-PEG4-maleimide
Molecular Weight (g/mol) 379.37 325 307.82 674.74
Solubility Moderate (organic solvents) Poor (polar solvents) DMSO-soluble High (aqueous due to PEG)
Reactive Groups Maleimide + succinimidyl ester Carboxamide Sulfonamide Maleimide + DBCO
Key Applications Bioconjugation Bioactive small molecule Calmodulin inhibition ADC synthesis

The target compound’s smaller size (vs. DBCO-PEG4-maleimide) reduces steric hindrance in conjugation, while its lack of PEG limits aqueous solubility compared to PEGylated analogs . Unlike W7, which is tailored for protein interaction, the maleimide group enables thiol-specific binding, critical for stable ADC linkages .

Target Compound

  • Application : Stable covalent bonding in ADCs; used in controlled drug delivery.
  • Advantage : Dual reactivity under mild conditions.

Pyridoindole Derivatives (5k, 5l)

W7

  • Application : Calmodulin antagonist; disrupts calcium signaling.

DBCO-PEG4-maleimide

  • Application : Click chemistry-based ADC linkers; improved solubility via PEG.
  • Advantage: Bioorthogonal reactivity with azides; reduced immunogenicity .

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